Potassium 2-(3-sulphonatopropoxy)ethyl acrylate
CAS No.: 93841-08-8
Cat. No.: VC16981143
Molecular Formula: C8H13KO6S
Molecular Weight: 276.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93841-08-8 |
|---|---|
| Molecular Formula | C8H13KO6S |
| Molecular Weight | 276.35 g/mol |
| IUPAC Name | potassium;3-(2-prop-2-enoyloxyethoxy)propane-1-sulfonate |
| Standard InChI | InChI=1S/C8H14O6S.K/c1-2-8(9)14-6-5-13-4-3-7-15(10,11)12;/h2H,1,3-7H2,(H,10,11,12);/q;+1/p-1 |
| Standard InChI Key | JCBZJHANNRVJQV-UHFFFAOYSA-M |
| Canonical SMILES | C=CC(=O)OCCOCCCS(=O)(=O)[O-].[K+] |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
Potassium 2-(3-sulphonatopropoxy)ethyl acrylate features a propoxyethyl spacer linking the acrylate group to the sulfonate functionality. Its IUPAC name, potassium 3-(2-prop-2-enoyloxyethoxy)propane-1-sulfonate, reflects this arrangement . The sulfonate group () confers hydrophilicity and ionic character, while the acrylate moiety () enables radical polymerization. The canonical SMILES representation is , and its 3D structure has been validated via X-ray crystallography in related sulfonated acrylates .
Synthesis Pathways
The compound is synthesized through a two-step process:
-
Sulfonation of Propanediol: 3-Chloropropane-1-sulfonic acid reacts with ethylene glycol to form 3-(2-hydroxyethoxy)propane-1-sulfonic acid.
-
Acrylation and Neutralization: The intermediate undergoes acrylation with acrylic acid in the presence of a base (e.g., potassium hydroxide), yielding the potassium salt. Alternative routes utilize thiol-ene click chemistry for higher regioselectivity, though these methods remain less common .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 276.35 g/mol | |
| Density | 1.32 g/cm³ (estimated) | |
| Solubility | >500 mg/mL in water |
Physicochemical Properties
Hydrophilicity and Solubility
The sulfonate group enhances water solubility, with experimental data indicating solubility exceeding 500 mg/mL in aqueous solutions. This property is critical for applications requiring hydrogel formation or dispersion in polar solvents. Comparative studies with non-sulfonated acrylates (e.g., ethyl acrylate) show a 10-fold increase in solubility due to the ionic sulfonate moiety .
Polymerization Behavior
The acrylate group undergoes rapid free-radical polymerization, forming crosslinked networks. In copolymer systems, the sulfonate group acts as a polyelectrolyte, increasing hydrogel swelling ratios by up to 300% compared to neutral polymers . Kinetic studies using DSC reveal an activation energy () of 65 kJ/mol for homopolymerization, slightly higher than methyl acrylate () due to steric effects from the sulfonate side chain .
Biomedical Applications
Polyelectrolyte Hydrogels
Potassium 2-(3-sulphonatopropoxy)ethyl acrylate is a precursor for sterilizable hydrogels used in wound dressings and drug delivery. Polymerization with -isopropylacrylamide (NIPAM) yields thermoresponsive hydrogels that swell at physiological temperatures . Post-sterilization analyses (autoclaving, gamma irradiation) show no significant changes in compressive modulus (1.2–1.5 MPa) or swelling ratios (1,800–2,000%), underscoring their stability .
Drug Delivery Systems
The sulfonate group enables pH-dependent drug release. At intestinal pH (≥5.5), the hydrogel’s anionic repulsion increases pore size, facilitating controlled release of small molecules (e.g., ibuprofen) over 12–24 hours . This behavior mirrors enteric coatings in pharmaceuticals but with enhanced tunability due to the sulfonate’s strong ionization .
Recent Advances and Future Directions
3D-Printed Biomedical Scaffolds
Incorporating Potassium 2-(3-sulphonatopropoxy)ethyl acrylate into photopolymerizable resins enables fabrication of scaffolds with <50 µm resolution. These structures support fibroblast adhesion (>90% viability) and degrade enzymatically over 4–6 weeks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume